molecular formula C9H8N2O B119962 3-(1,3-Oxazol-5-yl)aniline CAS No. 157837-31-5

3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962
CAS No.: 157837-31-5
M. Wt: 160.17 g/mol
InChI Key: AIELNJDAOGTASK-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)aniline is an organic compound that features an oxazole ring attached to an aniline moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both the oxazole and aniline groups in its structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Mechanism of Action

Target of Action

The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .

Mode of Action

3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .

Biochemical Pathways

The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .

Pharmacokinetics

Its high adsorption–inhibition activity on the mild steel surface has been confirmed .

Result of Action

The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .

Action Environment

The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to form the oxazole ring. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate this cyclization . The reaction conditions often require a mild and controlled environment to ensure the efficient formation of the oxazole ring without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be employed to modify the oxazole ring or the aniline group.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aniline ring.

Scientific Research Applications

3-(1,3-Oxazol-5-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Oxazol-5-yl)aniline
  • 5-(4-tert-Butylphenyl)-1,3-oxazole

Uniqueness

3-(1,3-Oxazol-5-yl)aniline is unique due to its specific structural configuration, which combines the properties of both the oxazole and aniline groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELNJDAOGTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372304
Record name 3-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157837-31-5
Record name 3-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-oxazol-5-yl)aniline
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Synthesis routes and methods

Procedure details

10% Pd/C (0.60 gm, 0.56 mmol) was added to a solution of 5-(3-Nitrophenyl)oxazole (5.80 gm, 30.50 mmol) in MeOH (122 mL). A H2 atmosphere was then introduced via balloon. After 24 h the reaction mixture was filtered through Celite. The catalyst was rinsed with MeOH and the filtrate was concentrated to give the product 3-(oxazol-5-yl)aniline (4.82 gm, 30.10 mmol, 99% yield) as a white solid. Anal. Calcd. for C9H6N2O3 m/z 160.1, found: 161.1 (M+H)+. Crude product was used without purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

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